(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is a chemical compound with significant research applications. It has the molecular formula and a molecular weight of approximately 247.72 g/mol. This compound is classified under the category of bicyclic compounds, specifically azabicyclo compounds, which are known for their unique structural characteristics and biological activities.
The compound is sourced from various suppliers, including Apollo Scientific and BenchChem, who provide it for research purposes with a typical purity of around 95% . Its CAS number is 54529-43-0, which is used for identification in chemical databases.
The synthesis of (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can be achieved through several methods, often involving the condensation of appropriate starting materials. One common approach includes the reaction of 1-azabicyclo[2.2.2]octan-3-one with a chlorobenzaldehyde derivative under acidic conditions to facilitate the formation of the double bond characteristic of the (2Z) configuration.
The molecular structure of (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one features a bicyclic framework with a nitrogen atom incorporated into the ring system, contributing to its unique properties.
C1CN2CCC1C(C2=CC3=CC=C(C=C3)Cl)O
WRHOCFANFXIPAE-LCYFTJDESA-N
The compound's structure can be visualized using molecular modeling software, which allows researchers to explore its three-dimensional conformation and potential interactions with biological targets.
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one can participate in various chemical reactions typical of carbonyl compounds and bicyclic systems.
These reactions are typically carried out under controlled conditions to ensure selectivity and yield optimization.
The mechanism of action for (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one is primarily related to its interactions with biological targets, particularly in pharmacological contexts.
The physical and chemical properties of (2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one are crucial for understanding its behavior in various environments.
This information aids researchers in selecting appropriate conditions for handling and utilizing the compound effectively in laboratory settings.
(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one has notable applications in scientific research:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1